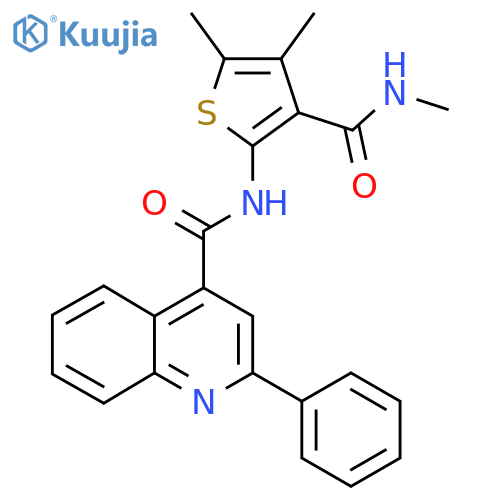

Cas no 896295-48-0 (N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide)

N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- SR-01000913955

- AKOS024662424

- N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2-phenylquinoline-4-carboxamide

- SR-01000913955-1

- 896295-48-0

- F2590-0312

- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide

- N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide

-

- インチ: 1S/C24H21N3O2S/c1-14-15(2)30-24(21(14)23(29)25-3)27-22(28)18-13-20(16-9-5-4-6-10-16)26-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,25,29)(H,27,28)

- InChIKey: XLMDBPKUTTWLEI-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C)C(C(NC)=O)=C1NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O

計算された属性

- せいみつぶんしりょう: 415.13544809g/mol

- どういたいしつりょう: 415.13544809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 624

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 99.3Ų

N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2590-0312-1mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-3mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-5μmol |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-10mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| A2B Chem LLC | BA78716-10mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F2590-0312-30mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-2μmol |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-20mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-25mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2590-0312-40mg |

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |

896295-48-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamideに関する追加情報

Professional Introduction to N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide (CAS No. 896295-48-0)

N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide, identified by its CAS number 896295-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a subject of extensive research and development. The molecular architecture of this compound incorporates several key functional groups, including thiophene, quinoline, and carbamoyl moieties, which contribute to its diverse pharmacological properties.

The significance of N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide lies in its potential applications in the development of novel therapeutic agents. Recent advancements in chemical biology have highlighted the importance of structurally diverse molecules in modulating biological pathways associated with various diseases. The compound's unique scaffold, characterized by the presence of a thiophene ring substituted with a methyl group at positions 4 and 5, and a quinoline ring connected through a phenyl bridge, suggests that it may interact with multiple targets within biological systems.

In the realm of drug discovery, the incorporation of heterocyclic compounds like thiophene and quinoline derivatives has been widely explored due to their inherent bioactivity. These heterocycles are known to exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The carbamoyl group in N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide further enhances its potential by providing a site for further functionalization or interaction with biological targets. This structural feature makes it an attractive candidate for designing molecules with enhanced pharmacological efficacy.

Recent studies have demonstrated that quinoline derivatives can serve as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, quinoline-based compounds have been investigated for their role in inhibiting kinases and other enzymes that are aberrantly activated in cancer cells. The presence of a phenyl group in the structure of N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide may contribute to its ability to bind to these targets with high affinity. Additionally, the thiophene moiety is known to enhance the solubility and bioavailability of drug candidates, which is crucial for their therapeutic efficacy.

The synthesis of N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the thiophene derivative followed by its coupling with a phenylquinoline scaffold. The introduction of the methylcarbamoyl group at the 3-position of the thiophene ring is achieved through nucleophilic substitution or other functionalization techniques. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

The biological evaluation of N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-y1 -2 -phenylquinoline -4-carboxamide has revealed promising activities against several disease models. In vitro studies have shown that this compound exhibits inhibitory effects on key enzymes such as kinases and phosphodiesterases. These enzymes are critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer and inflammation. Furthermore, preclinical studies have indicated that N - 4 , 5 - dim eth y l - 3 - ( me t h y l c arbam oy l ) th i o ph e n - 2 - y1 - 2 - ph e n y l q u i no lin e - 4 - car box am ide may have therapeutic potential in modulating these pathways.

The structural features of this compound make it an excellent candidate for further derivatization to enhance its pharmacological properties. By modifying the substituents on the thiophene or quinoline rings, researchers can fine-tune the bioactivity and selectivity of the molecule. Such modifications can lead to improved drug candidates with enhanced efficacy and reduced side effects. The flexibility offered by the molecular scaffold allows for a wide range of structural variations, making it a valuable platform for drug discovery efforts.

In conclusion, N - 4 , 5 - dim eth y l - 3 - ( me t h y l c arbam oy l ) th i o ph e n - 2 - y1 - 2 - ph e n y l q u i no lin e - 4 - car box am ide (CAS No. 89629548) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of heterocyclic moieties and functional groups makes it an attractive candidate for further research and development. The promising biological activities observed in preliminary studies suggest that this compound may play a crucial role in the development of novel therapeutic agents for various diseases.

896295-48-0 (N-4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl-2-phenylquinoline-4-carboxamide) 関連製品

- 32084-59-6(6-Bromoquinazolin-4-ol)

- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)

- 772-47-4([(ethylsulfonyl)methyl]benzene)

- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)

- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)